8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine
Description
Properties
IUPAC Name |
8-bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-3-7-9(14-10(5)15-2)8(11)6(12)4-13-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFYVHOMBLLDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2N=C1OC)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conrad-Limpach Cyclization
The condensation of β-ketoesters with 3-aminopyridine derivatives under acidic conditions generates the bicyclic framework. For example, 6-methoxy-pyridin-3-ylamine reacts with propane-1,2,3-triol in methanesulfonic acid at 140°C to yield 2-methoxy-1,5-naphthyridine (72% yield). This method benefits from readily available starting materials but requires precise temperature control to avoid decarboxylation side reactions.
Meldrum’s Acid-Mediated Ring Closure
Reaction of 3-amino-4-bromopyridine with Meldrum’s acid in refluxing acetonitrile produces 8-bromo-1,5-naphthyridin-4(1H)-one. Subsequent O-methylation with methyl iodide and potassium carbonate achieves 86% conversion to 8-bromo-2-methoxy-1,5-naphthyridine. This route provides superior regiocontrol for bromine placement compared to post-synthetic halogenation.
Sequential Functionalization Strategies
Bromination
Electrophilic bromination of 2-methoxy-3-methyl-1,5-naphthyridine uses bromine (Br₂) in acetic acid at 85°C for 3 hours, achieving 78% yield of the 8-bromo derivative. Sodium acetate acts as a mild base to neutralize HBr byproducts. Alternative methods employing N-bromosuccinimide (NBS) in CCl₄ at 0°C show reduced yields (52%) due to competing side reactions.
Chlorination
Industrial Production Optimization
Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to address exothermicity challenges in halogenation steps:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Bromination Temp | 85°C | 92°C |
| Residence Time | 3 hr | 18 min |
| Solvent | Acetic Acid | Acetic Anhydride |
| Yield | 78% | 94% |
Key industrial modifications include:
-
In-line quenching : Immediate neutralization of HBr using NaOH solutions prevents equipment corrosion
-
Crystallization-driven purification : Anti-solvent addition (n-heptane) precipitates product with 99.5% purity
Reaction Condition Optimization
Temperature Effects on Halogenation
A comparative study reveals temperature-dependent regioselectivity:
| Temp (°C) | Br:Cl Ratio | 7-Cl Isomer (%) | 8-Br Isomer (%) |
|---|---|---|---|
| 60 | 1:1 | 22 | 68 |
| 85 | 1:1 | 5 | 89 |
| 110 | 1:1 | 41 | 47 |
Optimal bromochlorination occurs at 85°C, minimizing isomer formation through kinetic control.
Catalyst Screening for Methylation
Palladium-based catalysts significantly improve methylation efficiency:
| Catalyst | Loading (%) | Yield (%) |
|---|---|---|
| None | - | 47 |
| Pd(OAc)₂ | 2 | 68 |
| Pd/C | 5 | 82 |
| Pd(PPh₃)₄ | 1 | 91 |
Phosphine ligands stabilize the active Pd(0) species, enabling complete conversion within 2 hours.
Analytical Characterization
Critical quality control parameters include:
HPLC Conditions
-
Column: C18 (4.6 × 150 mm, 3.5 μm)
-
Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)
-
Retention Time: 6.8 min
Mass Spectrometry
-
ESI-MS: m/z 287.54 [M+H]⁺ (calc. 287.54)
-
HRMS: Δ < 2 ppm
¹H NMR (400 MHz, CDCl₃)
-
δ 8.72 (s, 1H, H4)
-
δ 4.12 (s, 3H, OCH₃)
-
δ 2.51 (s, 3H, CH₃)
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the naphthyridine core or the substituents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine has shown promise as a potential drug candidate due to its biological activities:
- Anticancer Activity : Research indicates that derivatives of naphthyridine, including this compound, exhibit inhibitory effects on Aurora kinases, which are crucial in cell division and proliferation. This makes them candidates for developing treatments for various cancers .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated antibacterial and antifungal activities. The presence of halogen substituents is often linked to enhanced biological activity against pathogens .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various naphthyridine derivatives. For instance:
- Functionalization : The bromine and chlorine atoms can be replaced or modified through nucleophilic substitution reactions, allowing for the creation of diverse derivatives with tailored properties for specific applications .
Analytical Chemistry
Due to its unique structure, this compound can be utilized as a ligand in coordination chemistry and as an analytical reagent in various chemical assays .
Case Studies
Several studies highlight the applications of this compound:
- Aurora Kinase Inhibition : A study explored the synthesis of naphthyridine derivatives as Aurora kinase inhibitors, demonstrating that modifications at the 8-position significantly affect biological activity. The study provided insights into structure-activity relationships (SAR) that can guide further drug development efforts .
- Antimicrobial Testing : Research involving naphthyridine derivatives showed promising results against Gram-positive bacteria. The study assessed the efficacy of various substituted naphthyridines, including those with halogen substitutions like bromine and chlorine, indicating their potential as new antimicrobial agents .
Data Table: Comparison of Naphthyridine Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 8; Chlorine at position 7 | Potential Aurora kinase inhibitor |
| 7-Aryl-substituted naphthyridines | Various aryl groups at position 7 | Anticancer activity against multiple cell lines |
| 4-Bromo-2-methoxy-naphthyridine | Bromine at position 4; Methoxy at position 2 | Antimicrobial properties |
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or interact with kinases in cancer cells, affecting cell proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key analogs and their properties:
Substituent Effects
- Halogen Position : Bromo and chloro at positions 8 and 7 enhance electrophilicity, favoring cross-coupling reactions. In contrast, 8-chloro-3-methoxy-1,5-naphthyridine lacks bromo, reducing its molecular weight and reactivity .
- Methoxy vs. Methyl : Methoxy at position 2 (electron-donating) may improve solubility compared to methyl at position 3 (steric effects).
- Fluoro Substitution : 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine exhibits higher polarity (due to F) but similar molecular weight to the main compound .
Biological Activity
8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's chemical formula is , and it features a naphthyridine core with various substituents that influence its biological properties.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and function, leading to cell lysis.
Anticancer Activity
Several studies have reported the anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including HeLa and HL-60 cells. The compound's ability to induce apoptosis in these cells was linked to the activation of caspases and modulation of the mitochondrial pathway.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Notably, it has shown promise as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition may contribute to its anticancer effects by preventing cancer cells from properly replicating their DNA.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Modulation : By inhibiting key enzymes involved in cellular processes, it can effectively halt the growth of cancerous cells.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent for bacterial infections.
Study 2: Anticancer Activity
In another study focusing on cancer treatment, researchers assessed the effects of the compound on human cancer cell lines. The findings showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for HeLa cells after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 32 (S. aureus) | 15 (HeLa) |
| Benzo[b]naphthyridine | Anticancer | 25 (HeLa) | 10 (HL-60) |
| Other Naphthyridines | Varies widely | Varies | Varies |
Q & A
Basic Research Questions
Q. What are standard synthetic routes for halogenation and functionalization of 8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine?
- Methodology : Halogenation typically involves direct bromination or chlorination using reagents like Br₂ in CCl₄ or Cl₂ in acetic acid. For example:
- Bromination of 1,5-naphthyridine derivatives can yield 3-bromo-8-chloro products under reflux conditions with Br₂ in CCl₄ .
- Methoxy groups are introduced via nucleophilic substitution (e.g., KOH/MeOH with crown ethers to activate less reactive chloro substituents) .
- Key Data : Ethyl 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate was converted to 7-methoxy derivatives in 67% yield using KOH/MeOH and dibenzo-1,8-crown-6 .
Q. How is the methoxy group introduced at the 2-position of 1,5-naphthyridine derivatives?
- Methodology : Methoxylation is achieved via alcoholysis under basic conditions. For example:
- Use of KOH in methanol with crown ethers (e.g., dibenzo-1,8-crown-6) to enhance reactivity of chloro substituents .
- Reaction temperatures (reflux in MeCN) and duration (7 hours) are critical for optimal yields .
Q. What safety protocols are essential for handling halogenated 1,5-naphthyridines?
- Guidelines :
- Use personal protective equipment (PPE) and work in a fume hood, as recommended in safety data sheets (SDS) .
- Avoid inhalation or skin contact; consult TCI America’s SDS for emergency procedures and disposal guidelines .
Advanced Research Questions
Q. How can nucleophilic substitution challenges in this compound be addressed?
- Strategies :
- Activation of less reactive halogens : Use phase-transfer catalysts (e.g., crown ethers) or polar solvents (MeCN) to enhance reactivity .
- Temperature optimization : Higher temperatures (e.g., 160°C in sealed tubes) improve substitution rates for sterically hindered positions .
Q. How to resolve contradictions in bromination regioselectivity across literature reports?
- Methodological Approach :
- Systematic variation : Test solvents (CCl₄ vs. AcOH), catalysts (e.g., CuSO₄), and temperatures to identify regioselectivity drivers .
- Characterization : Use X-ray crystallography or 2D NMR to confirm substitution patterns, as done for 7-amino-5-bromo-4-methyl-1,6-naphthyridine derivatives .
Q. What experimental designs evaluate the antimalarial or antibacterial potential of this compound analogs?
- Bioactivity Testing :
- In vitro assays : Disc diffusion tests (e.g., 200 µg compound in agar plates) measure inhibition zones against pathogens .
- Dose-response studies : Tube dilution tests determine minimum inhibitory concentrations (MICs) for antimalarial activity .
Key Considerations for Researchers
- Contradictory Data : Bromination outcomes vary with solvent (CCl₄ vs. AcOH) and substituent positions; confirm structures via X-ray or NMR .
- Advanced Functionalization : Use CuSO₄ catalysis for amination reactions, as seen in 7-dimethylamino derivatives (20% yield under sealed conditions) .
- Safety Compliance : Adhere to SDS guidelines for halogenated compounds, including proper waste disposal and emergency contacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
